5-O-Desmethyl Omeprazole-d3

Description

BenchChem offers high-quality 5-O-Desmethyl Omeprazole-d3 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-O-Desmethyl Omeprazole-d3 including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

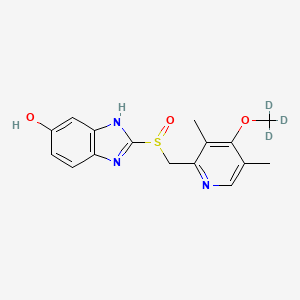

IUPAC Name |

2-[[3,5-dimethyl-4-(trideuteriomethoxy)pyridin-2-yl]methylsulfinyl]-3H-benzimidazol-5-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N3O3S/c1-9-7-17-14(10(2)15(9)22-3)8-23(21)16-18-12-5-4-11(20)6-13(12)19-16/h4-7,20H,8H2,1-3H3,(H,18,19)/i3D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWXDTVZNDQKCOS-HPRDVNIFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C(=C1OC)C)CS(=O)C2=NC3=C(N2)C=C(C=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])OC1=C(C(=NC=C1C)CS(=O)C2=NC3=C(N2)C=C(C=C3)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Critical Role of 5-O-Desmethyl Omeprazole-d3 in Quantitative Bioanalysis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth examination of 5-O-Desmethyl Omeprazole-d3, a key analytical tool in modern drug metabolism and pharmacokinetic (DMPK) studies. Moving beyond a simple product description, we will explore the scientific rationale for its use, its structural relationship to the parent drug omeprazole, and its practical application in high-precision analytical workflows, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Introduction: The Analytical Imperative in Omeprazole Research

Omeprazole, the first-in-class proton pump inhibitor (PPI), fundamentally changed the management of acid-related gastrointestinal disorders.[1] It functions by irreversibly inhibiting the gastric H+/K+ ATPase, the final step in stomach acid secretion.[1][2] However, the clinical efficacy and safety of omeprazole are deeply intertwined with its complex metabolic profile.

The drug is extensively metabolized in the liver, primarily by the cytochrome P450 (CYP) enzyme system.[3][4][5] Two isoforms are central to its biotransformation:

-

CYP2C19: This is the principal enzyme responsible for metabolizing omeprazole into its major, inactive metabolite, 5-hydroxyomeprazole.[1][3][5][6]

-

CYP3A4: This enzyme primarily catalyzes the formation of another metabolite, omeprazole sulfone.[3][5][7]

A crucial aspect of omeprazole pharmacology is the significant genetic polymorphism of the CYP2C19 gene.[1] This leads to wide inter-individual variations in enzyme activity, categorizing individuals as poor, intermediate, extensive, or ultrarapid metabolizers.[4][8] These variations directly impact the systemic exposure to omeprazole, affecting both its therapeutic efficacy and potential for drug-drug interactions.[4][8]

Accurately quantifying omeprazole and its metabolites, such as 5-O-Desmethyl Omeprazole, in biological matrices like plasma and urine is therefore paramount for pharmacokinetic studies, therapeutic drug monitoring, and understanding the implications of pharmacogenetic differences.[3][9][10][11][12] This necessitates analytical methods of the highest precision and accuracy, a need fulfilled by the use of stable isotope-labeled internal standards.

5-O-Desmethyl Omeprazole-d3: Structure and Function

5-O-Desmethyl Omeprazole-d3 is the stable isotope-labeled form of 5-O-Desmethyl Omeprazole, a metabolite of omeprazole.[13][14][15] The "-d3" designation indicates that three hydrogen atoms on the methoxy group have been replaced with deuterium, a stable, non-radioactive isotope of hydrogen.[13][14]

| Property | 5-O-Desmethyl Omeprazole | 5-O-Desmethyl Omeprazole-d3 |

| Molecular Formula | C₁₆H₁₇N₃O₃S | C₁₆H₁₄D₃N₃O₃S |

| Molecular Weight | ~331.39 g/mol | ~334.41 g/mol |

| CAS Number | 151602-49-2 | 1189679-99-9 |

| Synonyms | 2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]sulfinyl]-1H-benzimidazol-5-ol | 2-[[(4-Methoxy-d3-3,5-dimethyl-2-pyridinyl)methyl]sulfinyl]-1H-benzimidazol-5-ol |

Data sourced from various chemical suppliers and databases.[13][14][15][16]

The primary and indispensable role of this compound is to serve as an internal standard (IS) in quantitative bioanalysis.[17][18]

The Causality Behind Using a Deuterated Internal Standard

In LC-MS/MS analysis, quantification relies on comparing the instrument's response to the analyte of interest against a calibration curve. However, the entire analytical process—from sample collection to final detection—is subject to potential variability. This can arise from:

-

Sample Preparation: Inconsistent recovery during extraction steps (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction).[17][19]

-

Matrix Effects: Co-eluting endogenous components from the biological matrix (plasma, urine, etc.) can enhance or suppress the ionization of the analyte in the mass spectrometer's source, leading to inaccurate readings.[17][18][20]

-

Instrumental Variability: Minor fluctuations in injection volume, ionization efficiency, or detector response over time can introduce errors.[17][18][20]

A stable isotope-labeled internal standard (SIL-IS) like 5-O-Desmethyl Omeprazole-d3 is the gold standard for mitigating these issues.[21] Because it is chemically almost identical to the unlabeled analyte, it exhibits nearly the same behavior during extraction, chromatography, and ionization.[17][18] However, due to its slightly higher mass (from the deuterium atoms), the mass spectrometer can distinguish it from the native analyte.

By adding a known quantity of the SIL-IS to every sample, standard, and quality control at the very beginning of the sample preparation process, it experiences the same procedural losses and matrix effects as the analyte.[20] The final quantification is based on the ratio of the analyte's signal to the internal standard's signal. This ratio remains stable and accurate even if the absolute signals fluctuate, thereby correcting for analytical variability and ensuring robust, reproducible, and trustworthy data.[18][19][21]

Omeprazole's Metabolic Landscape

To appreciate the application of 5-O-Desmethyl Omeprazole-d3, one must understand the metabolic pathway of its parent drug. Omeprazole undergoes extensive biotransformation leading to several key metabolites.

Caption: Metabolic pathways of Omeprazole.

The primary routes of metabolism are hydroxylation and sulfoxidation, mediated by CYP2C19 and CYP3A4, respectively.[1][5] S-omeprazole (esomeprazole) is converted primarily to 5-O-desmethylomeprazole via CYP2C19.[6][9] The formation of these various metabolites is crucial for phenotyping studies related to CYP2C19 activity.

Experimental Protocol: Quantitative Analysis using LC-MS/MS

This section outlines a representative, self-validating protocol for the quantification of an omeprazole metabolite (e.g., 5-O-Desmethyl Omeprazole) in human plasma. The inclusion of 5-O-Desmethyl Omeprazole-d3 is central to the method's integrity.

Objective

To develop and validate a sensitive and specific LC-MS/MS method for the simultaneous quantification of omeprazole and its metabolites in human plasma, suitable for pharmacokinetic studies.[12]

Materials and Reagents

-

Analytes: Omeprazole, 5-Hydroxyomeprazole, 5-O-Desmethyl Omeprazole

-

Internal Standard: 5-O-Desmethyl Omeprazole-d3

-

Solvents: HPLC-grade Acetonitrile, Methanol, Water

-

Additives: Formic Acid

-

Biological Matrix: Blank human plasma

Workflow Diagram

Caption: Bioanalytical workflow for metabolite quantification.

Step-by-Step Methodology

-

Preparation of Standards: Prepare stock solutions of analytes and the internal standard (5-O-Desmethyl Omeprazole-d3) in methanol. Serially dilute the analyte stock to create calibration curve standards and quality control (QC) samples in blank plasma.

-

Sample Preparation (Protein Precipitation):

-

To a 100 µL aliquot of plasma sample (calibrator, QC, or unknown), add 10 µL of the internal standard working solution. This early addition is critical for the IS to track the analyte through the entire process.[20]

-

Add 300 µL of ice-cold acetonitrile to precipitate plasma proteins.

-

Vortex the mixture vigorously for 1 minute.

-

Centrifuge at high speed (e.g., 13,000 rpm) for 10 minutes to pellet the precipitated proteins.

-

Carefully transfer the clear supernatant to a new tube or well plate.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the mobile phase starting condition (e.g., 95% Water/5% Acetonitrile with 0.1% Formic Acid).

-

-

LC-MS/MS Conditions (Illustrative):

-

HPLC System: A standard high-performance liquid chromatography system.

-

Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: A suitable gradient to separate the analytes from each other and from matrix interferences.

-

Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.

-

Detection: Multiple Reaction Monitoring (MRM). Specific precursor-to-product ion transitions are monitored for each analyte and the internal standard. For example:

-

5-O-Desmethyl Omeprazole: m/z 332.1 → m/z 198.1

-

5-O-Desmethyl Omeprazole-d3: m/z 335.1 → m/z 201.1 (Note: These transitions are illustrative and must be optimized experimentally).

-

-

-

Data Analysis:

-

Integrate the chromatographic peaks for both the analyte and the internal standard.

-

Calculate the peak area ratio (Analyte Area / Internal Standard Area).

-

Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards.

-

Determine the concentration of the unknown samples by interpolating their peak area ratios from the calibration curve.

-

Conclusion: Ensuring Data Integrity in Pharmaceutical Research

References

- ResolveMass Laboratories Inc. (2025, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis.

- BenchChem. (n.d.). A Head-to-Head Comparison of Analytical Methods for Omeprazole and its Metabolites.

- A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. (n.d.).

- ResolveMass Laboratories Inc. (2025, November 8). Deuterated Standards for LC-MS Analysis.

- PubMed. (n.d.). Effects of CYP2C19 genotypic differences in the metabolism of omeprazole and rabeprazole on intragastric pH.

- NCBI. (2016, March 8). Omeprazole Therapy and CYP2C19 Genotype.

- ClinPGx. (n.d.). Omeprazole and Esomeprazole Pathway, Pharmacokinetics.

- NCBI. (2012, October 1). Omeprazole Therapy and CYP2C19 Genotype - Medical Genetics Summaries.

- Wikipedia. (n.d.). AstraZeneca.

- NIH. (n.d.). Inhibition of CYP2C19 and CYP3A4 by Omeprazole Metabolites and Their Contribution to Drug-Drug Interactions.

- ResearchGate. (n.d.). Kinetics of 5-hydroxyomeprazole and 5-O-desmethylomeprazole formation....

- YouTube. (2025, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis.

- SciSpace. (n.d.). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necess.

- Taylor & Francis Online. (n.d.). Recent Analytical Methodologies for the Determination of Omeprazole and/or Its Active Isomer Esomeprazole in Different Matrices.

- PubMed. (2007, August 15). Analytical methodologies for the determination of omeprazole: an overview.

- NIH. (n.d.). Formation of omeprazole sulphone but not 5-hydroxyomeprazole is inhibited by grapefruit juice.

- Basicmedical Key. (2016, July 22). Pharmacogenomics of Gastrointestinal Drugs: Focus on Proton Pump Inhibitors.

- PubMed. (n.d.). Determination of omeprazole and metabolites in plasma and urine by liquid chromatography.

- Ovid. (n.d.). Analytical methodologies for the determination of omeprazole: An overview.

- BenchChem. (n.d.). The Discovery and Metabolic Journey of Omeprazole: An In-depth Technical Guide.

- PubChem. (n.d.). 5-o-Desmethylomeprazole.

- LGC Standards. (n.d.). Buy Online CAS Number 1189679-99-9 - TRC - 5-O-Desmethyl Omeprazole-d3.

- Pharmaffiliates. (n.d.). Chemical Name : 5-O-Desmethyl Omeprazole-d3.

- LGC Standards. (n.d.). 5-O-Desmethyl Omeprazole.

- BenchChem. (n.d.). High-Throughput Quantification of Omeprazole and its Major Metabolites in Human Plasma using LC-MS/MS with 4-D.

- Essay Example. (2024, January 22). Omeprazole: Pharmacokinetics and Pharmacodynamics.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. ivypanda.com [ivypanda.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]

- 5. Pharmacogenomics of Gastrointestinal Drugs: Focus on Proton Pump Inhibitors | Basicmedical Key [basicmedicalkey.com]

- 6. ClinPGx [clinpgx.org]

- 7. Formation of omeprazole sulphone but not 5-hydroxyomeprazole is inhibited by grapefruit juice - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Omeprazole Therapy and CYP2C19 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. tandfonline.com [tandfonline.com]

- 11. Determination of omeprazole and metabolites in plasma and urine by liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Buy Online CAS Number 1189679-99-9 - TRC - 5-O-Desmethyl Omeprazole-d3 | LGC Standards [lgcstandards.com]

- 14. pharmaffiliates.com [pharmaffiliates.com]

- 15. 5-O-Desmethyl Omeprazole | LGC Standards [lgcstandards.com]

- 16. 5-o-Desmethylomeprazole | C16H17N3O3S | CID 10404448 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. resolvemass.ca [resolvemass.ca]

- 18. resolvemass.ca [resolvemass.ca]

- 19. texilajournal.com [texilajournal.com]

- 20. youtube.com [youtube.com]

- 21. scispace.com [scispace.com]

An In-Depth Technical Guide to 5-O-Desmethyl Omeprazole-d3: Structure, Properties, and Application

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of pharmaceutical analysis and drug metabolism studies, stable isotope-labeled internal standards are indispensable for achieving the highest levels of accuracy and precision. This guide provides a detailed technical overview of 5-O-Desmethyl Omeprazole-d3, a deuterated analog of a primary metabolite of the widely prescribed proton pump inhibitor, omeprazole.

Omeprazole is extensively metabolized in the liver, primarily by the cytochrome P450 enzymes CYP2C19 and CYP3A4.[1][2] The O-demethylation of the methoxy group on the benzimidazole ring is a key metabolic pathway, leading to the formation of 5-O-Desmethyl Omeprazole.[1] The deuterated form, 5-O-Desmethyl Omeprazole-d3, serves as an ideal internal standard for the quantitative analysis of its unlabeled counterpart in biological matrices. Its utility is particularly significant in pharmacokinetic studies where understanding the metabolic fate of omeprazole is crucial.[3] This guide will delve into the chemical structure, physicochemical properties, and a detailed experimental protocol for the application of 5-O-Desmethyl Omeprazole-d3 in bioanalytical methodologies.

Chemical Structure and Physicochemical Properties

The structural integrity and physicochemical characteristics of an internal standard are foundational to its performance. 5-O-Desmethyl Omeprazole-d3 is structurally identical to its endogenous counterpart, with the critical exception of three deuterium atoms replacing the hydrogen atoms on the methoxy group. This substitution provides the necessary mass shift for mass spectrometric detection without significantly altering its chemical behavior.

IUPAC Name: 2-[[(4-Methoxy-d3-3,5-dimethyl-2-pyridinyl)methyl]sulfinyl]-1H-benzimidazol-5-ol[4]

Chemical Structure:

Caption: Chemical structure of 5-O-Desmethyl Omeprazole-d3.

Physicochemical Properties:

| Property | Value | Source |

| Molecular Formula | C₁₆H₁₄D₃N₃O₃S | [4] |

| Molecular Weight | 334.41 g/mol | [4] |

| Appearance | Light-Yellow Solid | [4] |

| Storage Temperature | -20°C | [5] |

| Solubility | Soluble in DMSO, Methanol | [6] |

| XlogP (Computed) | 1.9 | [7] |

Synthesis of 5-O-Desmethyl Omeprazole-d3

The synthesis of 5-O-Desmethyl Omeprazole-d3 is a multi-step process that involves the preparation of the deuterated pyridine precursor followed by coupling with the benzimidazole moiety and subsequent oxidation. A generalized synthetic approach is outlined below:

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. Determination of omeprazole and its metabolites in human plasma by liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. 5-O-Desmethyl Omeprazole | LGC Standards [lgcstandards.com]

- 6. dev.usbio.net [dev.usbio.net]

- 7. 5-o-Desmethylomeprazole | C16H17N3O3S | CID 10404448 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Characterization of 5-O-Desmethyl Omeprazole-d3

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 5-O-Desmethyl Omeprazole-d3, an essential isotopically labeled internal standard for pharmacokinetic and metabolic studies of Omeprazole. This document delves into the strategic rationale behind the synthetic pathway, offering detailed, step-by-step protocols for the preparation of a key deuterated intermediate and its subsequent conversion to the final product. Furthermore, it outlines the critical analytical techniques employed for structural verification and purity assessment, ensuring the reliability of this standard in regulated bioanalytical assays. This guide is intended for researchers, scientists, and professionals in drug development and metabolism who require a thorough understanding of the preparation and validation of such critical analytical reagents.

Introduction: The Significance of Isotopically Labeled Metabolites

Omeprazole, a widely prescribed proton pump inhibitor, undergoes extensive metabolism in the liver, primarily mediated by the cytochrome P450 enzyme system, to form several metabolites, including 5-O-Desmethyl Omeprazole.[1] The quantitative analysis of these metabolites in biological matrices is crucial for understanding the drug's pharmacokinetic profile, assessing drug-drug interactions, and elucidating inter-individual metabolic variations.

To achieve accurate and precise quantification in complex biological samples using mass spectrometry-based methods, a stable isotope-labeled internal standard is indispensable. 5-O-Desmethyl Omeprazole-d3, where three hydrogen atoms on the 4-methoxy group of the pyridine ring are replaced with deuterium, serves as an ideal internal standard. Its chemical properties are nearly identical to the unlabeled analyte, ensuring similar extraction recovery and ionization efficiency, while its increased mass allows for clear differentiation in the mass spectrometer. This guide provides a detailed methodology for the de novo synthesis and rigorous characterization of this vital analytical tool.

Strategic Approach to Synthesis

The synthesis of 5-O-Desmethyl Omeprazole-d3 is a multi-step process that hinges on the preparation of a key deuterated intermediate, 2-chloromethyl-4-(methoxy-d3)-3,5-dimethylpyridine hydrochloride. This intermediate is then coupled with 5-hydroxy-2-mercaptobenzimidazole, followed by a controlled oxidation to yield the final sulfoxide product.

The strategic incorporation of the deuterium label is planned at an early stage, utilizing a deuterated methylating agent to introduce the trideuteromethoxy group onto the pyridine ring. This approach ensures high isotopic enrichment and avoids potentially challenging and less selective H/D exchange reactions on the final molecule.

Diagram of the Overall Synthetic Workflow

Caption: Overall synthetic workflow for 5-O-Desmethyl Omeprazole-d3.

Experimental Protocols

Synthesis of 2-Chloromethyl-4-(methoxy-d3)-3,5-dimethylpyridine hydrochloride (Key Intermediate)

This procedure is adapted from established methods for the synthesis of the non-deuterated analogue.[2][3] The critical step is the use of deuterated methanol (CD3OD) to introduce the labeled methoxy group.

Step 1: Synthesis of 3,5-Dimethyl-4-(methoxy-d3)-pyridine-1-oxide

-

To a solution of deuterated methanol (CD3OD), add sodium metal portion-wise at 0°C to generate sodium deuteromethoxide (NaOCD3).

-

Add 3,5-Dimethyl-4-nitropyridine-1-oxide to the solution of sodium deuteromethoxide.

-

Heat the reaction mixture at reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture and neutralize with an appropriate acid (e.g., acetic acid).

-

Remove the solvent under reduced pressure. The crude product is then purified by column chromatography or recrystallization to yield 3,5-Dimethyl-4-(methoxy-d3)-pyridine-1-oxide.

Step 2: Synthesis of 2-Hydroxymethyl-3,5-dimethyl-4-(methoxy-d3)-pyridine

-

Treat 3,5-Dimethyl-4-(methoxy-d3)-pyridine-1-oxide with acetic anhydride and heat the mixture. This will induce a rearrangement to form the acetate ester of the desired product.

-

After the rearrangement is complete (monitored by TLC), cool the reaction mixture and carefully add water to hydrolyze the acetate ester.

-

Neutralize the reaction mixture with a base (e.g., sodium bicarbonate).

-

Extract the product with a suitable organic solvent (e.g., dichloromethane).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 2-Hydroxymethyl-3,5-dimethyl-4-(methoxy-d3)-pyridine, which can be used in the next step without further purification or purified by column chromatography if necessary.

Step 3: Synthesis of 2-Chloromethyl-4-(methoxy-d3)-3,5-dimethylpyridine hydrochloride

-

Dissolve 2-Hydroxymethyl-3,5-dimethyl-4-(methoxy-d3)-pyridine in a suitable solvent such as dichloromethane.[4]

-

Cool the solution in an ice bath and add thionyl chloride dropwise with stirring.[4]

-

Allow the reaction to proceed at room temperature until completion (monitored by TLC).

-

Remove the solvent and excess thionyl chloride under reduced pressure.

-

The resulting solid is triturated with a non-polar solvent (e.g., diethyl ether) to precipitate the hydrochloride salt.

-

Filter the solid, wash with the non-polar solvent, and dry under vacuum to obtain 2-Chloromethyl-4-(methoxy-d3)-3,5-dimethylpyridine hydrochloride.

Synthesis of 5-Hydroxy-2-mercaptobenzimidazole

This intermediate is synthesized from 4-hydroxy-2-nitroaniline through reductive cyclization.

-

Dissolve 4-hydroxy-2-nitroaniline in a suitable solvent (e.g., ethanol).

-

Add a reducing agent (e.g., sodium dithionite) and a source of the thiocarbonyl group (e.g., potassium ethyl xanthate).

-

Reflux the reaction mixture until the starting material is consumed (monitored by TLC).

-

Cool the mixture and acidify to precipitate the product.

-

Filter the solid, wash with water, and dry to yield 5-Hydroxy-2-mercaptobenzimidazole.

Synthesis of 5-O-Desmethyl Omeprazole-d3

Step 1: Coupling to form 5-O-Desmethyl Omeprazole-d3 Sulfide

-

In a reaction vessel, dissolve 5-Hydroxy-2-mercaptobenzimidazole in an aqueous solution of sodium hydroxide to form the sodium salt.

-

To this solution, add a solution of 2-Chloromethyl-4-(methoxy-d3)-3,5-dimethylpyridine hydrochloride in a suitable solvent (e.g., methanol).

-

Stir the reaction mixture at room temperature until the coupling is complete (monitored by TLC).

-

The product, 5-O-Desmethyl Omeprazole-d3 Sulfide, will precipitate from the reaction mixture.

-

Filter the solid, wash with water, and dry.

Step 2: Oxidation to 5-O-Desmethyl Omeprazole-d3

-

Suspend the 5-O-Desmethyl Omeprazole-d3 Sulfide in a suitable solvent (e.g., dichloromethane).

-

Cool the suspension in an ice bath and add a solution of an oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA), portion-wise. The amount of oxidizing agent must be carefully controlled to avoid over-oxidation to the sulfone.

-

Monitor the reaction closely by TLC.

-

Once the reaction is complete, quench any excess oxidizing agent with a reducing agent (e.g., sodium thiosulfate solution).

-

Wash the organic layer with a basic solution (e.g., sodium bicarbonate) to remove acidic byproducts.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product is purified by column chromatography or recrystallization to yield pure 5-O-Desmethyl Omeprazole-d3.

Characterization of 5-O-Desmethyl Omeprazole-d3

Thorough characterization is imperative to confirm the identity, purity, and isotopic enrichment of the synthesized 5-O-Desmethyl Omeprazole-d3.

Diagram of the Characterization Workflow

Caption: Workflow for the characterization of 5-O-Desmethyl Omeprazole-d3.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is used to confirm the overall structure of the molecule. A key indicator of successful synthesis will be the absence of the singlet corresponding to the methoxy protons (O-CH₃) which is present in the non-deuterated analogue. The signals for the aromatic and other aliphatic protons should be consistent with the expected structure.

-

¹³C NMR: The carbon NMR spectrum will show all the expected carbon signals. The signal for the deuterated methoxy carbon (O-CD₃) will be a multiplet due to coupling with deuterium and will have a significantly lower intensity compared to other carbons.

-

²H NMR: Deuterium NMR can be used to confirm the presence and location of the deuterium label, showing a signal at the chemical shift corresponding to the methoxy group.

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS) is crucial for confirming the elemental composition. The measured mass should correspond to the calculated exact mass of the deuterated compound (C₁₆H₁₄D₃N₃O₃S). Tandem mass spectrometry (MS/MS) can be used to study the fragmentation pattern, which should be consistent with the structure and can be compared to the fragmentation of the non-deuterated standard to confirm that the deuterium label is retained in specific fragments.

High-Performance Liquid Chromatography (HPLC)

HPLC is used to determine the chemical purity of the synthesized compound. A suitable reversed-phase method should be developed to separate the final product from any starting materials, intermediates, or byproducts (such as the corresponding sulfone). The purity is typically assessed by measuring the peak area percentage at an appropriate UV wavelength.

Table 1: Expected Analytical Data for 5-O-Desmethyl Omeprazole-d3

| Technique | Parameter | Expected Result |

| HRMS | [M+H]⁺ | Calculated: 335.1256, Observed: Within 5 ppm |

| ¹H NMR | O-CH₃ signal | Absent |

| Aromatic & other signals | Consistent with the structure of 5-O-Desmethyl Omeprazole | |

| ¹³C NMR | O-CD₃ signal | Low-intensity multiplet |

| HPLC | Chemical Purity | ≥ 98% |

| Isotopic Purity | (Determined by MS) | ≥ 98% D₃ |

Conclusion

The synthesis and characterization of 5-O-Desmethyl Omeprazole-d3 require a meticulous multi-step approach with careful control over reaction conditions, particularly during the oxidation step. The methodologies outlined in this guide provide a robust framework for the preparation of this high-purity, isotopically labeled internal standard. Rigorous characterization using a combination of NMR, MS, and HPLC is essential to validate the structure, purity, and isotopic enrichment, thereby ensuring its suitability for use in demanding bioanalytical applications. This well-characterized internal standard is a critical component for the accurate and reliable quantification of omeprazole's metabolite, contributing to a deeper understanding of its pharmacology.

References

- BenchChem. (2025). A Head-to-Head Comparison of Analytical Methods for Omeprazole and its Metabolites.

- Metabolites, O. (n.d.). How is 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride synthesized? - FAQ.

- Molbase. (n.d.). Synthesis of 2-(chloromethyl)-4-methoxy-3,5-dimethylpyridine hydrochloride.

- Patel, S. B., et al. (2024). PROCESS OPTIMIZATION AND GREEN CHEMISTRY APPROACH DURING SYNTHESIS AND CHARACTERIZATION OF 2-CHLOROMETHYL-3,5- DIMETHYL-4-METHOX. International Journal of Pharmaceutical Sciences and Research.

-

PubChem. (n.d.). 5-o-Desmethylomeprazole. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Bioanalytical Application and Mechanistic Context of 5-O-Desmethyl Omeprazole-d3

Abstract

This technical guide provides a comprehensive examination of 5-O-Desmethyl Omeprazole-d3, moving beyond a simplistic view of its "mechanism of action" to elucidate its critical role as a bioanalytical tool. We first establish the pharmacological and metabolic landscape of its parent compound, omeprazole, a widely used proton pump inhibitor. The guide details omeprazole's mechanism of inhibiting the gastric H+/K+ ATPase and its complex metabolism, which is dominated by the polymorphic cytochrome P450 enzyme, CYP2C19. Subsequently, we explore the fundamental principles of the deuterium kinetic isotope effect (KIE), the physicochemical phenomenon that underpins the utility of deuterated molecules in pharmaceutical science. The core of this document clarifies that the primary function of 5-O-Desmethyl Omeprazole-d3 is not as a therapeutic agent but as a high-fidelity stable isotope-labeled internal standard (SIL-IS) for mass spectrometric quantification. A detailed, field-proven Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) protocol for the analysis of omeprazole and its metabolites is provided, complete with workflow diagrams and data tables. This guide is intended for researchers, scientists, and drug development professionals seeking to understand the multifaceted role of deuterated compounds in modern pharmacology and bioanalysis.

Part 1: The Pharmacological Context: Omeprazole's Mechanism and Metabolism

Mechanism of Action of Omeprazole

Omeprazole is a cornerstone therapeutic for acid-related gastrointestinal disorders.[1] Its efficacy stems from its targeted action as a proton pump inhibitor (PPI).[1][2] Omeprazole is a prodrug that, in the acidic environment of the gastric parietal cell's secretory canaliculi, undergoes a molecular rearrangement to its active form, a sulfenamide. This active moiety then forms a covalent disulfide bond with cysteine residues on the H+/K+ ATPase enzyme system, commonly known as the "proton pump."[2][3] This irreversible inhibition is the final step in gastric acid secretion, leading to a potent and sustained reduction in stomach acidity.[2]

The Central Role of Cytochrome P450 in Omeprazole Metabolism

Upon absorption, omeprazole is extensively metabolized in the liver, primarily by the cytochrome P450 (CYP) enzyme system.[1][2][4] Two main isoforms are responsible for its biotransformation:

-

CYP2C19: This is the principal metabolic pathway, responsible for the 5-hydroxylation of the benzimidazole ring to form 5-hydroxyomeprazole.[2][3][4] CYP2C19 also mediates the formation of 5-O-desmethyl omeprazole.[2][5]

-

CYP3A4: This enzyme serves as a minor pathway, catalyzing the formation of omeprazole sulfone.[4][6][7]

Crucially, the gene encoding CYP2C19 is highly polymorphic, leading to distinct patient phenotypes: poor, intermediate, extensive (normal), and ultrarapid metabolizers.[2][3][8] This genetic variability is a key determinant of omeprazole's plasma exposure and clinical efficacy. Poor metabolizers exhibit significantly higher plasma concentrations from standard doses, often leading to enhanced therapeutic outcomes, whereas ultrarapid metabolizers may clear the drug too quickly, potentially resulting in treatment failure.[2][3][8][9] Accurate quantification of omeprazole and its metabolites is therefore essential for pharmacokinetic and pharmacogenomic studies.

Part 2: The Deuterium Kinetic Isotope Effect: A Tool for Modulating Pharmacokinetics

Fundamental Principles

A deuterated drug is a molecule where one or more hydrogen atoms (¹H) are replaced by deuterium (²H or D), a stable, non-radioactive isotope of hydrogen.[10][11] While chemically similar, deuterium has an additional neutron, nearly doubling its mass.[11] This mass difference gives rise to the Kinetic Isotope Effect (KIE) . The carbon-deuterium (C-D) bond is stronger and has a lower vibrational frequency than a carbon-hydrogen (C-H) bond.[10] Consequently, significantly more energy is required to break a C-D bond.[10]

Impact on Drug Metabolism

Many metabolic reactions, particularly those mediated by the CYP450 system, involve the cleavage of C-H bonds as a rate-limiting step.[10] By strategically placing deuterium at a site of metabolic attack, the rate of that metabolic reaction can be substantially slowed. This has several important pharmacokinetic consequences:

-

Reduced Metabolic Rate: The drug is broken down more slowly.[11]

-

Increased Half-Life and Exposure: The drug remains in the systemic circulation for a longer duration, increasing its half-life and Area Under the Curve (AUC).[10][11]

-

Altered Metabolite Profile: The formation of specific, and potentially toxic, metabolites can be reduced.[10]

-

Improved Therapeutic Profile: These modifications can lead to less frequent dosing, improved patient compliance, and a more consistent therapeutic effect.

Part 3: 5-O-Desmethyl Omeprazole-d3: A Critical Tool in Bioanalysis

Redefining the "Mechanism of Action"

The "mechanism of action" for 5-O-Desmethyl Omeprazole-d3 is not pharmacological; it is analytical.[12][13][14] It serves as a Stable Isotope-Labeled Internal Standard (SIL-IS), which is the gold standard for quantitative bioanalysis using mass spectrometry.

The rationale is rooted in providing the most accurate measurement possible. When analyzing a biological sample (e.g., plasma), the analyte of interest (5-O-Desmethyl Omeprazole) is subject to variability during sample preparation and ionization in the mass spectrometer. A SIL-IS is the ideal internal standard because:

-

Chemical and Physical Homology: It is chemically identical to the analyte, ensuring it behaves the same way during extraction and chromatography.

-

Mass Distinguishability: The three extra neutrons from the deuterium atoms make it 3 Daltons heavier. This mass difference is easily resolved by a mass spectrometer, allowing the instrument to measure both the analyte and the standard simultaneously.

-

Correction for Variability: Any loss of analyte during sample processing or any suppression of the signal during ionization will be mirrored by the SIL-IS. By calculating the ratio of the analyte's signal to the known concentration of the SIL-IS, these variations are canceled out, yielding a highly accurate and precise quantification.

Experimental Protocol: Quantification of Omeprazole and Metabolites in Human Plasma via LC-MS/MS

This protocol describes a robust and sensitive method for the simultaneous quantification of omeprazole, 5-hydroxyomeprazole, and 5-O-desmethyl omeprazole in human plasma. The choice of a SIL-IS like 5-O-Desmethyl Omeprazole-d3 is critical for ensuring the accuracy and regulatory compliance of the assay.[15][16]

Methodology:

-

Sample Preparation (Protein Precipitation & Extraction):

-

Causality: This step removes large protein molecules that would otherwise interfere with the analysis and damage the LC column.

-

To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of a working internal standard solution (containing 5-O-Desmethyl Omeprazole-d3 and other relevant SIL-IS).

-

Add 400 µL of acetonitrile (ice-cold) to precipitate proteins.

-

Vortex for 2 minutes to ensure thorough mixing and precipitation.

-

Centrifuge at 12,000 x g for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 water:acetonitrile with 0.1% formic acid).

-

-

Liquid Chromatography (LC):

-

Causality: This step separates the analytes from each other and from other matrix components before they enter the mass spectrometer, ensuring specificity.

-

Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm particle size).

-

Mobile Phase A: Water with 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

-

Gradient: Start at 10% B, ramp to 95% B over 3 minutes, hold for 1 minute, and return to initial conditions.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

-

Tandem Mass Spectrometry (MS/MS):

-

Causality: This provides highly selective and sensitive detection. The first quadrupole (Q1) selects the parent ion, the collision cell (Q2) fragments it, and the third quadrupole (Q3) selects a specific fragment ion for detection.

-

Ionization Mode: Electrospray Ionization, Positive (ESI+).

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions (Example):

-

Omeprazole: m/z 346.1 → 197.9

-

5-Hydroxyomeprazole: m/z 362.1 → 214.0

-

5-O-Desmethyl Omeprazole: m/z 332.1 → 214.0

-

5-O-Desmethyl Omeprazole-d3 (IS): m/z 335.1 → 217.0

-

-

-

Quantification:

-

A calibration curve is constructed by plotting the peak area ratio (analyte/internal standard) against the known concentrations of calibration standards. The concentration of the analyte in unknown samples is then interpolated from this curve.

-

Part 4: Data Presentation and Synthesis

Illustrative Pharmacokinetic Data

The table below presents hypothetical data to illustrate how deuteration could favorably alter the pharmacokinetic profile of a parent drug by leveraging the kinetic isotope effect.

| Parameter | Parent Drug (e.g., Omeprazole) | Hypothetical Deuterated Drug | Rationale for Change |

| Tmax (hr) | 1.5 | 1.8 | Absorption rate is generally unaffected. |

| Cmax (ng/mL) | 550 | 750 | Slower first-pass metabolism can increase peak concentration. |

| Half-life (t½) (hr) | 1.2 | 2.5 | Primary Effect: Reduced metabolic clearance prolongs half-life. |

| AUC (ng·hr/mL) | 1200 | 2800 | Primary Effect: Slower clearance leads to greater total drug exposure. |

| Metabolite Formation | High | Low | Deuteration at the metabolic site directly inhibits metabolite formation. |

Typical Bioanalytical Method Performance

A validated LC-MS/MS method using a SIL-IS like 5-O-Desmethyl Omeprazole-d3 must meet stringent performance criteria as outlined by regulatory agencies.

| Parameter | Typical Acceptance Criteria | Justification |

| Linearity (r²) | ≥ 0.995 | Ensures a proportional response across the concentration range. |

| Lower Limit of Quantification (LLOQ) | S/N > 10; Accuracy ±20%; Precision ≤20% | Defines the lowest concentration that can be reliably measured. |

| Accuracy (% Bias) | Within ±15% of nominal (except LLOQ) | Ensures the measured value is close to the true value. |

| Precision (%CV) | ≤15% (except LLOQ) | Ensures repeatability of the measurement. |

| Matrix Effect | CV ≤15% | Confirms that components in the plasma do not interfere with ionization. |

| Recovery | Consistent and precise | Ensures the extraction process is efficient and reproducible. |

Conclusion

5-O-Desmethyl Omeprazole-d3 exemplifies the sophisticated application of stable isotopes in pharmaceutical science. While its parent compound, omeprazole, acts pharmacologically by inhibiting the gastric proton pump, the deuterated metabolite's "mechanism of action" is purely analytical. Its value lies in the kinetic isotope effect, which makes it an ideal internal standard for stable isotope dilution analysis. By mimicking the analyte's behavior during sample processing and analysis while remaining distinguishable by mass, it enables highly accurate and precise quantification. This capability is indispensable for pharmacokinetic studies, therapeutic drug monitoring, and understanding the clinical impact of metabolic variations, such as those governed by CYP2C19 polymorphism. This guide underscores the necessity of looking beyond the primary pharmacology of a drug to appreciate the critical role of its labeled analogues in the rigorous scientific evaluation that underpins modern drug development.

References

- Grokipedia. (n.d.). Deuterated drug.

- Chiba, K., et al. (1995). Human CYP2C19 is a major omeprazole 5-hydroxylase, as demonstrated with recombinant cytochrome P450 enzymes. PubMed.

- BenchChem. (2025). A Head-to-Head Comparison of Analytical Methods for Omeprazole and its Metabolites. Benchchem.

- Simson Pharma Limited. (2025). What are Deuterated Drugs: Everything to know. Simson Pharma Limited.

- Dean, L. (2012). Omeprazole Therapy and CYP2C19 Genotype. NCBI.

- Dean, L., & Kane, M. (2016). Omeprazole Therapy and CYP2C19 Genotype. NCBI.

- Scott, S. A. (2012). Omeprazole Therapy and CYP2C19 Genotype. NCBI.

- BOC Sciences. (2025). Benefits and Mechanisms of Deuterated Drugs | Enhanced Efficacy. BOC Sciences.

- Wikipedia. (n.d.).

- Adachi, K., et al. (2000). Effects of CYP2C19 genotypic differences in the metabolism of omeprazole and rabeprazole on intragastric pH. PubMed.

- IJPSR. (n.d.).

- Espinosa Bosch, M., et al. (n.d.).

- Reddy, Y. R., et al. (2011). BIO-ANALYTICAL METHOD DEVELOPMENT AND VALIDATION FOR OMEPRAZOLE USING LC-MS/MS. International Journal of Pharmaceutical Sciences and Research.

- BOC Sciences. (n.d.). CAS 151602-49-2 5-O-Desmethyl Omeprazole. BOC Sciences.

- Pharmaffiliates. (n.d.). Chemical Name : 5-O-Desmethyl Omeprazole-d3.

- MedchemExpress. (n.d.). 5-O-Desmethyl omeprazole | Drug Metabolite. MedchemExpress.com.

- Pharmaffiliates. (n.d.). 1189968-01-1| Chemical Name : 5-O-Desmethyl Omeprazole-d3 Sulfide.

- Sandhu, D. S., & Fass, R. (n.d.). Omeprazole. NCBI Bookshelf.

- LGC Standards. (n.d.). Buy Online CAS Number 1189679-99-9 - TRC - 5-O-Desmethyl Omeprazole-d3. LGC Standards.

Sources

- 1. Omeprazole - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]

- 3. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]

- 4. Human CYP2C19 is a major omeprazole 5-hydroxylase, as demonstrated with recombinant cytochrome P450 enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. ovid.com [ovid.com]

- 8. Omeprazole Therapy and CYP2C19 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Effects of CYP2C19 genotypic differences in the metabolism of omeprazole and rabeprazole on intragastric pH - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. grokipedia.com [grokipedia.com]

- 11. Deuterated drug - Wikipedia [en.wikipedia.org]

- 12. pharmaffiliates.com [pharmaffiliates.com]

- 13. pharmaffiliates.com [pharmaffiliates.com]

- 14. Buy Online CAS Number 1189679-99-9 - TRC - 5-O-Desmethyl Omeprazole-d3 | LGC Standards [lgcstandards.com]

- 15. researchgate.net [researchgate.net]

- 16. ijpsr.com [ijpsr.com]

A Technical Guide to the Strategic Application of Deuterium Labeling in the Study of Omeprazole Metabolism

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Omeprazole, a cornerstone in the treatment of acid-related disorders, undergoes complex and variable metabolism, primarily mediated by the polymorphic CYP2C19 and CYP3A4 enzymes. This variability presents a significant challenge in drug development and clinical pharmacology. This technical guide serves as an in-depth resource on the use of deuterium-labeled omeprazole as a sophisticated tool to investigate its metabolic fate. We will explore the foundational principles of omeprazole metabolism and the kinetic isotope effect, detail the synthesis of labeled compounds, and provide validated, step-by-step analytical protocols for metabolite identification and quantification. By explaining the causality behind experimental choices, this guide empowers researchers to design and execute robust studies, leading to a deeper understanding of omeprazole's pharmacokinetics and the potential for developing improved therapeutic agents.

Introduction: The Nexus of Omeprazole Metabolism and Isotopic Labeling

First introduced in 1989, omeprazole revolutionized the management of gastrointestinal acid-related conditions by irreversibly inhibiting the gastric H+/K+ ATPase (proton pump).[1][2] Its clinical success, however, is modulated by its extensive hepatic metabolism, which dictates systemic exposure and, consequently, therapeutic efficacy.[2][3]

The Metabolic Challenge: CYP Polymorphism and Pharmacokinetic Variability

Omeprazole is almost completely cleared by the liver, with two cytochrome P450 isoforms playing dominant roles: CYP2C19 and CYP3A4.[1][4] CYP2C19 is the principal enzyme for the formation of the main metabolite, 5-hydroxyomeprazole, while CYP3A4 primarily catalyzes the formation of omeprazole sulfone.[5][6] Crucially, the gene encoding CYP2C19 is highly polymorphic, leading to distinct patient populations classified as poor, intermediate, extensive, or ultrarapid metabolizers.[1][2][4] This genetic variation can result in several-fold differences in omeprazole plasma concentrations, impacting both efficacy and potential drug-drug interactions.[1][7]

Deuterium Labeling: A Strategic Tool in Modern Drug Development

Deuterium labeling, the selective replacement of hydrogen (¹H) with its stable heavy isotope deuterium (²H or D), has emerged as a powerful strategy in drug discovery.[8][9] This subtle modification, which doubles the atomic mass at the site of substitution, can significantly slow the rate of metabolic reactions involving the cleavage of that specific carbon-hydrogen bond.[10] This phenomenon, known as the Kinetic Isotope Effect (KIE), allows researchers to "harden" metabolically vulnerable positions on a molecule, thereby altering its pharmacokinetic profile.[8][9] Furthermore, deuterium-labeled compounds serve as invaluable tracers in absorption, distribution, metabolism, and excretion (ADME) studies, enabling precise tracking and quantification of a drug and its metabolites.[11]

Part 1: Foundational Principles

Section 1.1: The Metabolic Landscape of Omeprazole

Omeprazole is a racemic mixture of (R)- and (S)-enantiomers, and its metabolism is stereoselective.[2][5] The (R)-enantiomer is metabolized more rapidly by CYP2C19 than the (S)-enantiomer (esomeprazole), which contributes to the higher systemic exposure observed with esomeprazole.[2][12][13]

-

Primary Metabolic Pathways:

-

Key Metabolites:

These metabolites are subsequently conjugated and excreted, primarily in the urine.[3]

Caption: Primary metabolic pathways of omeprazole.

Section 1.2: The Kinetic Isotope Effect (KIE) in Drug Metabolism

The utility of deuterium labeling is rooted in the KIE. A carbon-deuterium (C-D) bond has a lower zero-point energy than a carbon-hydrogen (C-H) bond, making it stronger and requiring more energy to break.

-

Mechanism: When C-H bond cleavage is the rate-limiting step in a metabolic reaction, substituting hydrogen with deuterium will slow down that reaction.[8][10] This effect can decrease the rate of metabolism by 6 to 10 times at the labeled site.[10]

-

Strategic Application: This principle allows medicinal chemists to strategically "harden" known metabolic "soft spots" on a drug molecule.[8][9] By retarding metabolism at a primary site, the drug's half-life can be extended, and its overall metabolic profile can be shifted.[15][16]

-

Expected Outcomes:

Caption: The Kinetic Isotope Effect slows metabolism.

Part 2: Synthesis and Characterization

Section 2.1: Synthesis of Deuterium-Labeled Omeprazole

The strategic placement of deuterium labels is critical. For omeprazole, a common approach involves labeling the methoxy group on the benzimidazole ring to produce D3-omeprazole, as this site is susceptible to demethylation.[17]

-

Rationale for Labeling Position: Targeting a known site of metabolism allows for direct investigation of that pathway's contribution to overall clearance. Labeling the methoxy group can probe the role of O-demethylation.

-

Synthetic Strategies: The synthesis of labeled compounds can be achieved through various methods.[18]

-

Use of Labeled Precursors: Incorporating a deuterated building block, such as D3-iodomethane, early in the synthesis is a common and reliable strategy.

-

Hydrogen-Isotope Exchange: Post-synthetic exchange reactions can introduce deuterium directly into the final molecule, often using a metal catalyst and a deuterium source like D₂O or D₂ gas.[19]

-

Example Protocol: Conceptual Synthesis of D3-Omeprazole

This protocol is a conceptual illustration based on general synthetic principles for omeprazole and its analogues.

-

Preparation of Labeled Intermediate: React 5-hydroxy-2-mercaptobenzimidazole with a deuterated methylating agent, such as D3-methyl iodide, under basic conditions to form 5-(methoxy-d3)-2-mercaptobenzimidazole.

-

Coupling Reaction: Couple the product from Step 1 with 2-(chloromethyl)-3,5-dimethyl-4-methoxypyridine to form the sulfide intermediate.

-

Oxidation: Carefully oxidize the resulting sulfide intermediate using an oxidizing agent like m-chloroperoxybenzoic acid (m-CPBA) in a suitable solvent (e.g., dichloromethane) to yield the final sulfoxide product, D3-omeprazole.

-

Purification and Characterization: The final compound must be rigorously purified, typically by column chromatography or recrystallization. Its identity and isotopic purity are confirmed using:

-

High-Performance Liquid Chromatography (HPLC): To assess chemical purity.

-

Mass Spectrometry (MS): To confirm the correct mass increase corresponding to the number of incorporated deuterium atoms.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the exact location of the deuterium labels by observing the disappearance of specific proton signals.

-

Section 2.2: Characterization of Labeled vs. Unlabeled Metabolites

High-resolution mass spectrometry is the cornerstone for identifying labeled metabolites. The key is the predictable mass shift.

| Compound | Unlabeled Mass [M+H]⁺ | D3-Labeled Mass [M+H]⁺ | Mass Shift |

| Omeprazole | 346.12 | 349.14 | +3 |

| 5-Hydroxyomeprazole | 362.12 | 365.14 | +3 |

| Omeprazole Sulfone | 362.12 | 365.14 | +3 |

| 5'-O-Desmethylomeprazole | 332.11 | 332.11 or 335.13 | 0 or +3 ¹ |

| ¹ The mass shift depends on which methoxy group is lost. If the unlabeled pyridine methoxy group is lost, the mass shift is +3. If the labeled benzimidazole methoxy-d3 group is lost, the mass shift is 0. |

Part 3: Application in Metabolite Profiling and Quantification

Section 3.1: Experimental Design for Metabolite Identification

The "isotope pattern" or "isotope ratio-monitoring" approach is a powerful, self-validating system for unequivocally identifying drug-related metabolites in complex biological matrices like plasma or tissue homogenates.[17][20][21]

-

Causality of Experimental Choice: Biological matrices contain thousands of endogenous compounds, creating significant background noise in mass spectrometry. By administering a 1:1 mixture of the labeled (D3-omeprazole) and unlabeled drug, every true metabolite will appear in the mass spectrum as a characteristic doublet of peaks separated by 3 Da (the mass of the label).[17] This signature is absent in endogenous signals, allowing for confident identification of even trace-level metabolites.

-

Workflow:

-

Dose an animal model or in vitro system with a 1:1 molar ratio of omeprazole and D3-omeprazole.

-

Collect biological samples (plasma, urine, feces, tissue) at various time points.

-

Process samples (e.g., protein precipitation, extraction).

-

Analyze extracts using high-resolution LC-MS.

-

Scan the data for ion pairs with the expected mass difference (3 Da) and co-eluting chromatographic peaks.

-

Confirm the structure of identified metabolites using tandem MS (MS/MS).

-

Caption: Metabolite identification workflow.

Section 3.2: High-Fidelity Quantification using LC-MS/MS

For quantitative analysis, Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard due to its superior sensitivity and selectivity.[6][22][23] A stable isotope-labeled (SIL) analogue of the analyte is the ideal internal standard (IS), as it co-elutes and experiences identical matrix effects and ionization suppression, ensuring the highest accuracy.[24]

Protocol: LC-MS/MS Quantification of Omeprazole and Metabolites in Plasma

This protocol is a representative method and must be validated in the end-user's laboratory.[6][24][25][26]

-

Preparation of Standards:

-

Prepare stock solutions of omeprazole, 5-hydroxyomeprazole, omeprazole sulfone, and a suitable SIL internal standard (e.g., D3-omeprazole or another labeled analogue) in an appropriate organic solvent (e.g., methanol).[26]

-

Create a series of calibration standards and quality control (QC) samples by spiking known amounts of the analytes into blank control plasma.

-

-

Sample Preparation (Protein Precipitation):

-

To 100 µL of plasma sample, standard, or QC, add 20 µL of the internal standard working solution. Vortex briefly.

-

Add 300 µL of ice-cold acetonitrile to precipitate proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at >10,000 x g for 10 minutes at 4°C to pellet the precipitated protein.

-

Transfer the supernatant to a clean tube or 96-well plate for analysis.

-

-

LC-MS/MS Conditions:

-

LC System: A standard HPLC or UHPLC system.

-

Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, <3 µm particle size).[25][27]

-

Mobile Phase A: 10 mM Ammonium Formate in Water.[26]

-

Mobile Phase B: Acetonitrile.

-

Gradient: A suitable gradient from ~20% to 95% B over several minutes to resolve the analytes from each other and from matrix components.

-

Flow Rate: 0.3-0.5 mL/min.

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization: Electrospray Ionization, Positive Mode (ESI+).

-

Detection: Multiple Reaction Monitoring (MRM). Optimized precursor → product ion transitions for each analyte and the internal standard are required. (e.g., for omeprazole: m/z 346.2 → m/z 198.0).[26]

-

-

Data Analysis:

-

Integrate the peak areas for each analyte and the internal standard.

-

Calculate the peak area ratio (analyte/IS).

-

Generate a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards using a weighted linear regression.

-

Quantify the unknown samples using the regression equation from the calibration curve.[28]

-

| Method | Sensitivity | Selectivity | Throughput | Primary Use Case |

| HPLC-UV | Moderate | Lower (interference from co-eluting compounds) | Moderate | Formulation analysis, early-stage studies |

| LC-MS/MS | Very High | Very High (based on mass-to-charge ratio) | High | Definitive quantification in biological matrices |

| Table Reference: [6][22][29] |

Part 4: Advanced Insights and Future Directions

Section 4.1: Interpreting the Data: Causality and Implications

-

Probing CYP2C19 Polymorphism: By comparing the metabolic profiles of deuterated and unlabeled omeprazole in systems with known CYP2C19 genotypes (e.g., human liver microsomes from genotyped donors), one can precisely quantify the contribution of this pathway to overall clearance and how this is affected by genetic variants.[7]

-

Uncovering Novel Pathways: The isotope pattern approach can reveal previously unknown metabolites, as demonstrated in a study that identified seventeen metabolites of omeprazole in mouse brain and plasma, some of which were matrix- or administration-route-specific.[17][21] This provides a more complete picture of the drug's disposition.

-

Assessing DDI Risk: Omeprazole's metabolites may contribute to drug-drug interactions (DDIs) by inhibiting CYP enzymes.[14] Using labeled standards allows for accurate quantification of these metabolites, which is crucial for building predictive models that assess DDI risk more accurately than considering the parent drug alone.[14]

Section 4.2: Future Perspectives

-

Deuterated Drugs as New Chemical Entities (NCEs): The strategic deuteration of omeprazole or its analogues could lead to the development of a new generation of proton pump inhibitors with improved pharmacokinetic profiles.[9] A deuterated drug could offer less inter-individual variability, a longer half-life allowing for lower or less frequent dosing, and an improved safety profile by reducing the formation of certain metabolites.[9][16]

-

Expanding Therapeutic Applications: Recent research has suggested potential anti-inflammatory and neuroprotective effects of omeprazole.[17] Deuterium labeling can be a key tool in these investigations, helping to understand the distribution and metabolism of omeprazole in the central nervous system and other tissues, and to identify which chemical species (parent drug or metabolite) is responsible for these off-target effects.[17]

Conclusion: Synthesizing Knowledge for Practical Application

Deuterium labeling is far more than an academic exercise; it is a field-proven, versatile, and powerful technique for drug development professionals. When applied to a drug like omeprazole, with its complex and polymorphic metabolism, it provides unparalleled clarity. By enabling the definitive identification of metabolites, facilitating highly accurate quantification, and offering a direct method to probe the kinetic consequences of metabolic pathways, this approach transforms ambiguity into precise data. The insights gained from studying deuterium-labeled omeprazole metabolites can directly inform the design of safer, more effective drugs and advance the practice of personalized medicine.

References

-

National Center for Biotechnology Information (2012). Omeprazole Therapy and CYP2C19 Genotype - Medical Genetics Summaries. Available at: [Link]

-

PharmGKB (n.d.). Omeprazole and Esomeprazole Pathway, Pharmacokinetics. Available at: [Link]

-

Small Molecule Pathway Database (2013). Omeprazole Metabolism Pathway (old). Available at: [Link]

-

National Center for Biotechnology Information (2014). Inhibition of CYP2C19 and CYP3A4 by Omeprazole Metabolites and Their Contribution to Drug-Drug Interactions. Available at: [Link]

-

Russak, E. M., & Graves, C. R. (2018). Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals. Available at: [Link]

-

Regårdh, C. G., et al. (1990). Omeprazole: pharmacokinetics and metabolism in man. PubMed. Available at: [Link]

-

Stamford, A. (2018). Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals. PubMed. Available at: [Link]

-

Furuta, T., et al. (2001). Effects of CYP2C19 genotypic differences in the metabolism of omeprazole and rabeprazole on intragastric pH. PubMed. Available at: [Link]

-

National Center for Biotechnology Information (2016). Omeprazole Therapy and CYP2C19 Genotype. Available at: [Link]

-

Wikipedia (n.d.). AstraZeneca. Available at: [Link]

-

Lee, H., et al. (2020). Profiling and Identification of Omeprazole Metabolites in Mouse Brain and Plasma by Isotope Ratio-Monitoring Liquid Chromatography-Mass Spectrometric Method. PubMed Central. Available at: [Link]

-

Heavy Water Board (n.d.). L15 Deuterium Labeled Compounds in Drug Discovery Process Vijaykumar Hulikal. Available at: [Link]

-

Gant, T. G. (2023). Deuterium in drug discovery: progress, opportunities and challenges. Nature Reviews Drug Discovery. Available at: [Link]

-

Ishizaki, T., et al. (2002). Determination of omeprazole and its metabolites in human plasma by liquid chromatography-mass spectrometry. PubMed. Available at: [Link]

-

Atzrodt, J., et al. (2018). Deuterium- and Tritium-Labelled Compounds: Applications in the Life Sciences. Angewandte Chemie International Edition. Available at: [Link]

-

Mutlib, A. E. (2008). Application of stable isotope-labeled compounds in metabolism and in metabolism-mediated toxicity studies. PubMed. Available at: [Link]

-

Espinosa-Bosch, M., et al. (2007). Analytical methodologies for the determination of omeprazole: an overview. PubMed. Available at: [Link]

-

Ovid (n.d.). Analytical methodologies for the determination of omeprazole: An overview. Available at: [Link]

-

Pirali, T., et al. (2024). Evolving Trends in the Synthesis of Deuterated Drugs for Leukemia Chemotherapy. MDPI. Available at: [Link]

-

Lee, H., et al. (2020). Profiling and Identification of Omeprazole Metabolites in Mouse Brain and Plasma by Isotope Ratio-Monitoring Liquid Chromatography-Mass Spectrometric Method. ResearchGate. Available at: [Link]

-

Kumar, G. R., et al. (2011). bio-analytical method development and validation for omeprazole using lc-ms/ms. ResearchGate. Available at: [Link]

-

El-Kimary, E. I., et al. (2022). Recent Analytical Methodologies for the Determination of Omeprazole and/or Its Active Isomer Esomeprazole in Different Matrices. Taylor & Francis Online. Available at: [Link]

-

Zhang, J., et al. (2012). An improved LC-MS/MS method for quantitative determination of ilaprazole and its metabolites in human plasma and its application to a pharmacokinetic study. PubMed Central. Available at: [Link]

-

Keio University (n.d.). Determination of omeprazole and its metabolites in human plasma by liquid chromatography-mass spectrometry. Available at: [Link]

-

Pollack, S. R., & Schenk, D. J. (2015). Site selective syntheses of [(3)H]omeprazole using hydrogen isotope exchange chemistry. Journal of Labelled Compounds and Radiopharmaceuticals. Available at: [Link]

-

White Rose eTheses Online (n.d.). Synthesis, structure, and reactivity of Omeprazole and related compounds. Available at: [Link]

-

Al-Abdullah, E. S., et al. (2011). Synthesis of Omeprazole Analogues and Evaluation of These as Potential Inhibitors of the Multidrug Efflux Pump NorA of Staphylococcus aureus. Antimicrobial Agents and Chemotherapy. Available at: [Link]

-

Li, X. Q., et al. (2000). Stereoselective metabolism of omeprazole by human cytochrome P450 enzymes. PubMed. Available at: [Link]

-

ResearchGate (2019). Recent Advances in the Synthesis of Deuterium‐Labeled Compounds. Available at: [Link]

-

Saini, S., et al. (2019). Novel Synthesis of Omeprazole and Pharmaceutical Impurities of Proton pump inhibitors : A Review. International Journal of PharmTech Research. Available at: [Link]

Sources

- 1. Omeprazole Therapy and CYP2C19 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Omeprazole: pharmacokinetics and metabolism in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]

- 5. ClinPGx [clinpgx.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Effects of CYP2C19 genotypic differences in the metabolism of omeprazole and rabeprazole on intragastric pH - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Evolving Trends in the Synthesis of Deuterated Drugs for Leukemia Chemotherapy [jscimedcentral.com]

- 11. Application of stable isotope-labeled compounds in metabolism and in metabolism-mediated toxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. AstraZeneca - Wikipedia [en.wikipedia.org]

- 13. Stereoselective metabolism of omeprazole by human cytochrome P450 enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Inhibition of CYP2C19 and CYP3A4 by Omeprazole Metabolites and Their Contribution to Drug-Drug Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Profiling and Identification of Omeprazole Metabolites in Mouse Brain and Plasma by Isotope Ratio-Monitoring Liquid Chromatography-Mass Spectrometric Method - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Site selective syntheses of [(3)H]omeprazole using hydrogen isotope exchange chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. scispace.com [scispace.com]

- 21. researchgate.net [researchgate.net]

- 22. Analytical methodologies for the determination of omeprazole: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. tandfonline.com [tandfonline.com]

- 24. pdf.benchchem.com [pdf.benchchem.com]

- 25. Determination of omeprazole and its metabolites in human plasma by liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. An improved LC-MS/MS method for quantitative determination of ilaprazole and its metabolites in human plasma and its application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]

- 27. keio.elsevierpure.com [keio.elsevierpure.com]

- 28. researchgate.net [researchgate.net]

- 29. ovid.com [ovid.com]

An In-Depth Technical Guide to 5-O-Desmethyl Omeprazole-d3: Properties, Synthesis, and Application in Bioanalysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-O-Desmethyl Omeprazole-d3 is the deuterium-labeled form of 5-O-Desmethyl Omeprazole, a primary metabolite of the widely prescribed proton pump inhibitor, Omeprazole. The strategic incorporation of deuterium isotopes into the methoxy group of this metabolite creates a stable, heavier analog that is instrumental in modern bioanalytical techniques. Its identical physicochemical properties and chromatographic behavior to the endogenous (unlabeled) metabolite, but distinct mass-to-charge ratio (m/z), make it an ideal internal standard for liquid chromatography-mass spectrometry (LC-MS) based quantification. This technical guide provides a comprehensive overview of 5-O-Desmethyl Omeprazole-d3, including its CAS number, physicochemical properties, a proposed synthetic pathway, and a detailed protocol for its application in bioanalytical method development for pharmacokinetic and drug metabolism studies of Omeprazole.

Physicochemical Properties and Identification

The accurate identification and characterization of a reference standard are paramount for its effective use in quantitative analysis. The key identifiers and physicochemical properties of 5-O-Desmethyl Omeprazole and its deuterated analog are summarized below.

| Property | Value (5-O-Desmethyl Omeprazole) | Value (5-O-Desmethyl Omeprazole-d3) | Source |

| CAS Number | 151602-49-2 | 1189679-99-9 | [1][2] |

| Molecular Formula | C₁₆H₁₇N₃O₃S | C₁₆H₁₄D₃N₃O₃S | [1] |

| Molecular Weight | 331.39 g/mol | 334.41 g/mol | [1] |

| Appearance | Light Beige to Light Yellow Solid | Light-Yellow Solid | [2] |

| Solubility | Soluble in Dimethylformamide, Dimethyl Sulfoxide, Ethanol, Methanol | Expected to be similar to the unlabeled compound | |

| Storage | 2-8°C Refrigerator | 2-8°C Refrigerator | [2] |

Metabolic Pathway of Omeprazole

Omeprazole undergoes extensive metabolism in the liver, primarily mediated by the cytochrome P450 (CYP) enzyme system. The two main isoforms involved are CYP2C19 and CYP3A4. These enzymes catalyze the transformation of Omeprazole into several metabolites, with 5-hydroxyomeprazole and 5-O-desmethylomeprazole being among the most significant. The metabolic fate of Omeprazole underscores the importance of accurately quantifying its metabolites to understand its pharmacokinetic profile and potential drug-drug interactions.

Caption: Metabolic pathway of Omeprazole.

Proposed Synthesis of 5-O-Desmethyl Omeprazole-d3

Caption: Proposed synthetic workflow for 5-O-Desmethyl Omeprazole-d3.

Note: This proposed synthesis should be validated and optimized by qualified chemists. The introduction of the deuterated methyl group is a critical step that may require specific reaction conditions to achieve high isotopic purity.[2][3]

Application as an Internal Standard in Bioanalysis

The primary application of 5-O-Desmethyl Omeprazole-d3 is as an internal standard in the quantification of Omeprazole and its metabolites in biological matrices, such as plasma and urine, using LC-MS/MS. The use of a stable isotope-labeled internal standard is the gold standard in bioanalysis as it effectively compensates for variations in sample preparation, matrix effects, and instrument response.

Experimental Protocol: Quantification of Omeprazole and Metabolites in Human Plasma by LC-MS/MS

This protocol outlines a validated method for the simultaneous determination of Omeprazole, 5-hydroxyomeprazole, and 5-O-desmethylomeprazole in human plasma.

1. Materials and Reagents:

-

Omeprazole, 5-hydroxyomeprazole, and 5-O-desmethylomeprazole reference standards

-

5-O-Desmethyl Omeprazole-d3 (Internal Standard)

-

HPLC-grade acetonitrile, methanol, and water

-

Formic acid

-

Human plasma (drug-free)

2. Preparation of Stock and Working Solutions:

-

Stock Solutions (1 mg/mL): Prepare individual stock solutions of Omeprazole, 5-hydroxyomeprazole, 5-O-desmethylomeprazole, and 5-O-Desmethyl Omeprazole-d3 in methanol.

-

Working Standard Solutions: Prepare serial dilutions of the analyte stock solutions in 50:50 (v/v) acetonitrile:water to create calibration standards and quality control (QC) samples.

-

Internal Standard Working Solution (100 ng/mL): Dilute the 5-O-Desmethyl Omeprazole-d3 stock solution with acetonitrile.

3. Sample Preparation (Protein Precipitation):

-

To 100 µL of human plasma (calibration standard, QC, or unknown sample) in a microcentrifuge tube, add 20 µL of the internal standard working solution (100 ng/mL 5-O-Desmethyl Omeprazole-d3).

-

Vortex briefly to mix.

-

Add 300 µL of cold acetonitrile to precipitate plasma proteins.

-

Vortex for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

4. LC-MS/MS Instrumentation and Conditions:

| Parameter | Condition |

| LC System | UHPLC system |

| Column | C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Flow Rate | 0.4 mL/min |

| Gradient | 5% B to 95% B over 5 minutes, hold for 1 minute, then re-equilibrate |

| Injection Volume | 5 µL |

| MS System | Triple quadrupole mass spectrometer |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Scan Type | Multiple Reaction Monitoring (MRM) |

5. MRM Transitions:

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

| Omeprazole | 346.1 | 198.1 |

| 5-Hydroxyomeprazole | 362.1 | 214.1 |

| 5-O-Desmethyl Omeprazole | 332.1 | 198.1 |

| 5-O-Desmethyl Omeprazole-d3 (IS) | 335.1 | 201.1 |

Note: The specific collision energies and other MS parameters should be optimized for the instrument in use.

Caption: Experimental workflow for the bioanalysis of Omeprazole and its metabolites.

Conclusion

5-O-Desmethyl Omeprazole-d3, with its confirmed CAS number 1189679-99-9 , is an indispensable tool for researchers and scientists in the field of drug metabolism and pharmacokinetics. Its use as an internal standard in LC-MS/MS assays provides the necessary accuracy and precision for the reliable quantification of Omeprazole and its metabolites in complex biological matrices. This technical guide offers a comprehensive resource, from fundamental properties to a detailed analytical protocol, to support the scientific community in advancing the understanding of Omeprazole's pharmacology.

References

-

GlobalSpec. Analytical and Chemical Standards Manufacturers and Suppliers. [Link]

-

ResearchGate. A simple procedure for the deuteriation of phenols. [Link]

-

chem.info. 10 Analytical Standards Companies From around the world. [Link]

-

PubMed. Determination of omeprazole and its metabolites in human plasma by liquid chromatography-mass spectrometry. [Link]

-

LabSuppliesConnect.com. Top Certified Reference Materials Suppliers 2024. [Link]

-

International Journal of Pharmaceutical Sciences and Research. BIO-ANALYTICAL METHOD DEVELOPMENT AND VALIDATION FOR OMEPRAZOLE USING LC-MS/MS. [Link]

-

SciSpace. An lc- ms/ms method for the determination of omeprazole on proton pump inhibitor in human plasma. [Link]

-

PubMed. The Deuterated "Magic Methyl" Group: A Guide to Site-Selective Trideuteromethyl Incorporation and Labeling by Using CD3 Reagents. [Link]

-

PubMed Central. Profiling and Identification of Omeprazole Metabolites in Mouse Brain and Plasma by Isotope Ratio-Monitoring Liquid Chromatography-Mass Spectrometric Method. [Link]

-

Shimadzu. Fast LC/MS/MS Method for Quantitative Determination of Omeprazole in Human Plasma. [Link]

-

PubMed. Clinical Application and Synthesis Methods of Deuterated Drugs. [Link]

-

ResearchGate. Determination of Omeprazole in Human Plasma Using UPLC-MS/MS and its Application to Bioequivalence Study. [Link]

-

PubMed. Determination of omeprazole and metabolites in plasma and urine by liquid chromatography. [Link]

-

Pharmaffiliates. 5-O-Desmethyl Omeprazole-d3. [Link]

-

ResearchGate. Synthesis and Properties of a Deuterated Phenolic Resin. [Link]

-

PubChem. Omeprazole. [Link]

-

National Institutes of Health. The Deuterated “Magic Methyl” Group: A Guide to Site‐Selective Trideuteromethyl Incorporation and Labeling by Using CD3 Reagents. [Link]

-

MDPI. Profiling and Identification of Omeprazole Metabolites in Mouse Brain and Plasma by Isotope Ratio-Monitoring Liquid Chromatography-Mass Spectrometric Method. [Link]

-

ResearchGate. Acid–base chemistry of omeprazole in aqueous solutions. [Link]

-

PubMed. Omeprazole: pharmacokinetics and metabolism in man. [Link]

-

ResearchGate. Omeprazole Profile. [Link]

-

OSTI.gov. Synthesis of deuterated methyl pyridines. Syntheses de methylpyridines deuteriees (Journal Article). [Link]

-

ResearchGate. Deuterium in drug discovery and synthesis of breakthrough reagents for introducing various dn‐alkyl groups. [Link]

-

MDPI. Profiling and Identification of Omeprazole Metabolites in Mouse Brain and Plasma by Isotope Ratio-Monitoring Liquid Chromatography-Mass Spectrometric Method. [Link]

-

Semantic Scholar. A Simple RP−HPLC Method for the Determination of Omeprazole in Human Serum and Urine. [Link]

Sources